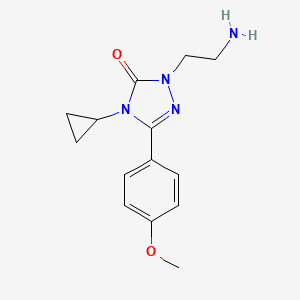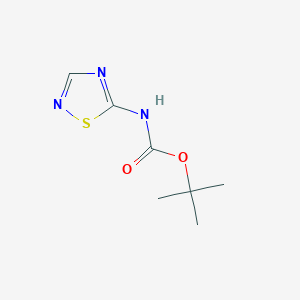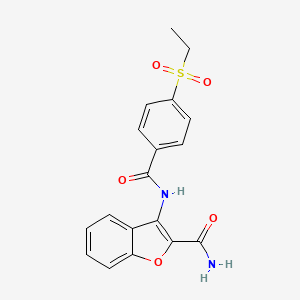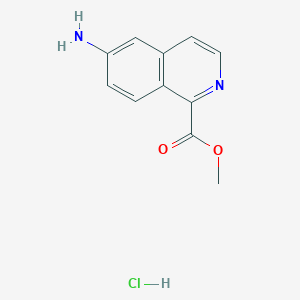![molecular formula C18H11BrN2S B2869834 2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile CAS No. 252058-87-0](/img/structure/B2869834.png)
2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile” is an organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the preparation of 2- ( {4- [ (1 H -benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide was achieved through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the central chiral methine-C8 atom in 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is connected to (4-bromophenyl)sulfanyl, phenylethanone, and methoxy groups .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been explored. For instance, the reaction of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in alkaline medium followed by reduction of the corresponding ketone led to the formation of a new compound .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “2-[(4-Bromophenyl)sulfanyl]-6-chlorophenyl}methanol” has a molecular formula of C13H10BrClOS, an average mass of 329.640 Da, and a monoisotopic mass of 327.932404 Da .Aplicaciones Científicas De Investigación
Organic Synthesis and Heterocyclic Chemistry
Compounds containing bromophenyl, sulfanyl, and nicotinonitrile groups have been extensively studied for their versatile roles in organic synthesis. For instance, the synthesis and antimicrobial evaluation of novel heterocyclic compounds incorporating sulfamoyl moiety highlight the significance of such structural features in developing antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). These compounds' synthetic routes often involve reactions that could be relevant to derivatives of 2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile, reflecting its potential utility in synthesizing biologically active molecules.
Material Science and Membrane Technology
In material science, particularly in the development of proton exchange membranes for fuel cells, compounds with sulfonic acid groups linked to aromatic ethers have shown promising properties. For example, poly(arylene ether) derivatives with pendant phenyl sulfonic acids exhibit high ion exchange capacities and proton conductivities, suggesting that bromophenyl and sulfanyl-containing compounds might also find applications in this field (Kim, Robertson, Kim, & Guiver, 2009).
Biological Applications
The presence of bromophenyl and sulfanyl groups is common in molecules with potential biological activities. For instance, bromophenol derivatives from marine sources have been investigated for their bioactivities, including anticancer properties (Zhao et al., 2004). Similarly, the structural analogy suggests that 2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile could be a precursor or a candidate for biological evaluation in drug discovery and development processes.
Safety and Hazards
The safety and hazards of similar compounds have been documented. For example, “2-[(4-bromophenyl)sulfanyl]acetic acid” has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propiedades
IUPAC Name |
2-(4-bromophenyl)sulfanyl-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2S/c19-15-7-9-16(10-8-15)22-18-14(12-20)6-11-17(21-18)13-4-2-1-3-5-13/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINRMHOXLBGYAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[2-(trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylate](/img/structure/B2869751.png)
![N-(4-fluorophenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2869753.png)
![(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2869755.png)



![(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2869761.png)
![Spiro[2.4]heptane-6-carbaldehyde](/img/structure/B2869762.png)
![2-(4-chlorophenoxy)-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)acetamide](/img/structure/B2869763.png)
![ethyl 2-{[4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2869765.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2869767.png)
![N-Ethyl-N-[2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2869769.png)

